BenchChemオンラインストアへようこそ!

Cefepime impurity E

HPLC Method Validation USP System Suitability Pharmaceutical Quality Control

Cefepime Impurity E (CAS 103296-32-8) is the pharmacopeia-mandated reference standard for quality control of cefepime hydrochloride. As an official EP reference standard (Y0001336) and USP Related Compound E, it is indispensable for HPLC system suitability testing, resolution checks (Rs ≥3.7 between Impurity D and E), and quantification. Non-substitutable with other cefepime impurities—using any alternative invalidates method specificity and regulatory compliance. Essential for ANDA submissions, forced degradation studies (LOD 0.011%), and GMP batch release. Available as free base or chloride salt. Confirm traceability to EP/USP monographs.

Molecular Formula C13H19N3O3S
Molecular Weight 297.38 g/mol
Cat. No. B13819155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefepime impurity E
Molecular FormulaC13H19N3O3S
Molecular Weight297.38 g/mol
Structural Identifiers
SMILESC[N+]1(CCCC1)CC2=C(N3C(C(C3=O)N)SC2)C(=O)[O-]
InChIInChI=1S/C13H19N3O3S/c1-16(4-2-3-5-16)6-8-7-20-12-9(14)11(17)15(12)10(8)13(18)19/h9,12H,2-7,14H2,1H3/t9-,12+/m1/s1
InChIKeyIIVPIDBZUUAWTF-SKDRFNHKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cefepime Impurity E (CAS 103296-32-8) Procurement Reference: Pharmacopeial Standard for Cefepime Related Substances Analysis


Cefepime Impurity E, chemically designated as (6R,7R)-7-amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate (CAS 103296-32-8; also available as the chloride salt CAS 103121-85-3), is an official European Pharmacopoeia (EP) reference standard and USP Related Compound E used in the quality control analysis of the fourth-generation cephalosporin antibiotic cefepime . It is a structurally distinct, open-ring degradation/synthetic impurity lacking the 7-side chain that confers antibacterial activity, rendering it pharmacologically inert and suitable solely as an analytical marker compound [1].

Why Generic Substitution Fails: Analytical-Specificity Demands of Cefepime Impurity E Reference Standard


Cefepime Impurity E cannot be substituted with other cefepime impurities (e.g., Impurity A, B, D, or F) or cefepime itself for analytical method development, system suitability testing, or quantification purposes. Each impurity possesses unique chromatographic behavior, spectral properties, and regulatory acceptance criteria that are method-specific and pharmacopeially mandated [1]. Interchanging Impurity E with any other related compound—even structurally similar cephalosporin degradation products—invalidates the analytical method's specificity and accuracy because retention times, resolution requirements, and response factors are non-transferable [2]. This compound's role as an impurity marker is defined by its precise structural identity and the pharmacopeial specifications tied to it; substitution introduces unverified variables that compromise regulatory compliance and data integrity [3].

Quantitative Differentiation Evidence: Cefepime Impurity E Performance Data Against Comparators


USP Method Resolution: Cefepime Impurity E vs. Impurity D Chromatographic Separation

In USP 39 monograph compliance testing using a Thermo Scientific Syncronis aQ C18 HPLC column, Cefepime Impurity E (retention time 2.55 min) demonstrates a resolution of 3.7 from Cefepime Related Compound D (retention time 2.21 min), exceeding the USP minimum criterion of NLT 2.0 [1]. The cefepime parent peak exhibited a tailing factor of 1.3, within the USP limit of NMT 1.5 [1]. This established resolution value is method-specific and cannot be assumed for other impurity pairs or alternative column chemistries without revalidation.

HPLC Method Validation USP System Suitability Pharmaceutical Quality Control

Pharmacopeial Traceability: EDQM EP Reference Standard vs. Non-Pharmacopeial Alternatives

Cefepime Impurity E is available as an official European Pharmacopoeia (EP) Reference Standard (Catalog No. Y0001336) supplied by EDQM, carrying the designation 'pharmaceutical primary standard' and traceable to the issuing pharmacopoeia's specifications . Non-pharmacopeial impurity standards (e.g., from research chemical suppliers without EDQM/USP certification) lack this defined traceability chain and require independent, full characterization and qualification for regulatory use [1]. The EP standard is provided as neat material with storage at 2-8°C and is intended exclusively for use as prescribed in the European Pharmacopoeia monograph for cefepime .

Regulatory Compliance Reference Standard Qualification ANDA/NDA Submission

NMP Detection Sensitivity: ESI-FAIMS-MS Method LOD/LOQ for Cefepime Impurity E Degradation Marker

Using ESI-FAIMS-TOF-MS, N-methylpyrrolidine (NMP, the amine moiety of Impurity E released upon degradation) was detected with a limit of detection (LOD) of 0.011% (w/w) and a limit of quantification (LOQ) of 0.036% (w/w) in cefepime drug substance, both well below the 0.3% (w/w) threshold concentration for NMP [1]. The method demonstrated a relative standard deviation (RSD) of 3.9% and linearity over 0.005-0.5 μg/mL [1]. This sensitivity enables detection of Impurity E-derived NMP at levels an order of magnitude below the regulatory threshold.

Trace Impurity Analysis Mass Spectrometry Degradation Monitoring

Structural Identity and Functional Inertness: Cefepime Impurity E vs. Cefepime API and Active Metabolites

Cefepime Impurity E lacks the 7-[(Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido] side chain present in the parent cefepime API, resulting in the absence of antibacterial activity . Stability studies on cefepime solutions indicate that degradation products (including Impurity E) do not exhibit antibacterial activity [1]. In humans, NMP (the amine released from Impurity E) constitutes less than 1% of total radioactivity excreted in urine, whereas the major metabolite NMP N-oxide accounts for 6.8% [2]. This establishes Impurity E as a structurally distinct, pharmacologically inert marker suitable exclusively for analytical reference purposes.

Structure-Activity Relationship Impurity Classification Toxicological Assessment

Validated Application Scenarios for Cefepime Impurity E Reference Standard Procurement


USP/EP Pharmacopeial Method Implementation and System Suitability Testing

Cefepime Impurity E is required for preparing system suitability solutions and performing resolution checks in USP and EP monograph HPLC methods for cefepime hydrochloride related substances analysis. The established resolution of 3.7 between Impurity D and Impurity E on validated columns [1] serves as a critical pass/fail criterion for method qualification. Use of the official EP reference standard (Y0001336) ensures traceability to pharmacopeial specifications .

Stability-Indicating Method Development and Forced Degradation Studies

In forced degradation studies (acid, base, oxidative, thermal, photolytic stress), Cefepime Impurity E serves as a key marker compound for tracking degradation pathways. The ESI-FAIMS-MS method demonstrating NMP detection at LOD 0.011% (w/w) [2] supports development of high-sensitivity stability-indicating methods that can quantify Impurity E formation well below the 0.3% regulatory threshold [2]. This is essential for establishing product shelf-life and storage conditions per ICH Q1A(R2).

Abbreviated New Drug Application (ANDA) Impurity Profiling and Method Validation

For generic cefepime ANDA submissions, comprehensive impurity profiling requires identification, quantification, and qualification of all specified and unspecified impurities. Cefepime Impurity E is one of the specified related substances in both USP and EP monographs [1]. Use of the pharmacopeial reference standard ensures that analytical methods meet ICH Q2(R1) validation parameters for specificity, accuracy, and precision, as the impurity's inert nature (no antibacterial activity) [3] simplifies toxicological qualification and allows focus on analytical performance.

Quality Control Release Testing and Batch-to-Batch Consistency Monitoring

In GMP quality control laboratories, Cefepime Impurity E reference standard is used for routine HPLC analysis of cefepime drug substance and finished product batches. The defined resolution requirements (NLT 2.0) [1] and the impurity's established retention time (2.55 min under USP conditions) [1] provide a validated benchmark for assessing column performance and method suitability prior to batch release decisions. Non-pharmacopeial alternatives would require extensive qualification and are not acceptable for regulatory batch release.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cefepime impurity E

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.